molecular formula C20H16FN3O2S B2523951 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 1021111-96-5

2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2523951
CAS No.: 1021111-96-5
M. Wt: 381.43
InChI Key: DZDXTQCZNFDYGW-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a complex organic compound that features a fluorophenoxy group and an imidazo[2,1-b]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromobenzoyl bromide derivative . The fluorophenoxy group is then introduced through a nucleophilic substitution reaction, followed by the formation of the propanamide linkage under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this motif exhibit significant anti-proliferative effects against various human cancer cell lines. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Case Studies : A series of imidazo[2,1-b]thiazole derivatives demonstrated IC50 values in the low micromolar range against prostate (DU-145), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. The promising results suggest potential for further development as chemotherapeutic agents .

Antimicrobial Activity

The compound has shown efficacy against Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis.

  • In Vitro Studies : Compounds similar to 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide have been evaluated for their antimycobacterial activity. Notably, certain derivatives exhibited MIC values lower than standard treatments like ethambutol and ciprofloxacin, indicating strong potential as new antimycobacterial agents .
  • Selectivity : The selectivity towards Mtb over non-tuberculous mycobacteria (NTM) suggests a targeted approach, minimizing collateral damage to beneficial microbial flora .

Antiviral Activity

The imidazo[2,1-b]thiazole derivatives have also been explored as inhibitors of viral replication.

  • HCV Inhibition : Studies have highlighted the ability of these compounds to inhibit Hepatitis C Virus (HCV) NS4B protein, with some derivatives showing EC50 values as low as 16 nM. This positions them as promising candidates for antiviral therapy against HCV .
  • Synergistic Effects : Combinations with other antiviral agents demonstrated synergistic effects, potentially allowing for lower dosages and reduced side effects in clinical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on the imidazo[2,1-b]thiazole scaffold:

  • Substituent Effects : The introduction of various substituents at specific positions on the thiazole ring significantly alters potency and selectivity against target cells or pathogens.
  • Fluorination Impact : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets due to C-F interactions, which can influence pharmacokinetics and bioavailability .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is unique due to its combination of a fluorophenoxy group and an imidazo[2,1-b]thiazole moiety. This structural arrangement provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
  • Imidazo[2,1-b]thiazole Moiety : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Propanamide Linkage : Serves as a functional group that may enhance pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated antiproliferative effects against murine leukemia (L1210), human cervix carcinoma (HeLa), and pancreatic ductal adenocarcinoma cells with IC50 values in the submicromolar range .

Case Study:
A study evaluating the activity of imidazo[2,1-b]thiazole derivatives revealed that specific substitutions at the phenyl and thiazole positions significantly enhanced their cytotoxicity. For example, compounds with a 4-nitro phenyl moiety showed an IC50 of 2.32 µM against Mycobacterium tuberculosis .

The mechanism underlying the anticancer activity of this compound may involve:

  • Inhibition of Carbonic Anhydrase (CA) : Certain derivatives have shown selective inhibition against hCA II isoforms, which are implicated in tumor progression .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Data Summary

Activity Cell Line IC50 Value (µM) Reference
AntiproliferativeHeLa4.2
AnticancerL12101.4
AntitubercularMtb H37Ra2.32
Carbonic Anhydrase InhibitionhCA II57.7 - 98.2

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-13(26-18-5-3-2-4-16(18)21)19(25)22-15-8-6-14(7-9-15)17-12-24-10-11-27-20(24)23-17/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDXTQCZNFDYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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